molecular formula C19H26N2O3S B11703024 Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703024
M. Wt: 362.5 g/mol
InChI Key: MRNYEDYWJSHJJN-UHFFFAOYSA-N
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Description

Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethoxyphenyl group, and a thioxo group

Preparation Methods

The synthesis of Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethoxyphenyl acetic acid with thiourea under acidic conditions to form the pyrimidine ring. The reaction is followed by esterification with pentanol to introduce the pentyl ester group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxo group is particularly important in these interactions, as it can form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar compounds to Pentyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example, compounds with different alkyl or aryl groups may have varying degrees of solubility, stability, and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

pentyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H26N2O3S/c1-4-6-9-12-24-18(22)16-13(3)20-19(25)21-17(16)14-10-7-8-11-15(14)23-5-2/h7-8,10-11,17H,4-6,9,12H2,1-3H3,(H2,20,21,25)

InChI Key

MRNYEDYWJSHJJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C

Origin of Product

United States

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